Benzyl β-L-arabinopyranoside tribenzoate Benzyl β-L-arabinopyranoside tribenzoate
Brand Name: Vulcanchem
CAS No.: 18403-14-0
VCID: VC0091541
InChI: InChI=1S/C33H28O8/c34-30(24-15-7-2-8-16-24)39-27-22-38-33(37-21-23-13-5-1-6-14-23)29(41-32(36)26-19-11-4-12-20-26)28(27)40-31(35)25-17-9-3-10-18-25/h1-20,27-29,33H,21-22H2/t27-,28-,29+,33-/m0/s1
SMILES: C1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Molecular Formula: C33H28O8
Molecular Weight: 552.579

Benzyl β-L-arabinopyranoside tribenzoate

CAS No.: 18403-14-0

Main Products

VCID: VC0091541

Molecular Formula: C33H28O8

Molecular Weight: 552.579

Benzyl β-L-arabinopyranoside tribenzoate - 18403-14-0

CAS No. 18403-14-0
Product Name Benzyl β-L-arabinopyranoside tribenzoate
Molecular Formula C33H28O8
Molecular Weight 552.579
IUPAC Name [(3S,4S,5R,6S)-4,5-dibenzoyloxy-6-phenylmethoxyoxan-3-yl] benzoate
Standard InChI InChI=1S/C33H28O8/c34-30(24-15-7-2-8-16-24)39-27-22-38-33(37-21-23-13-5-1-6-14-23)29(41-32(36)26-19-11-4-12-20-26)28(27)40-31(35)25-17-9-3-10-18-25/h1-20,27-29,33H,21-22H2/t27-,28-,29+,33-/m0/s1
Standard InChIKey AZKSRSMFYUUXHN-MKYOLNSUSA-N
SMILES C1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Synonyms Benzyl β-L-arabinopyranoside tribenzoate
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator